

The Discovery and Isolation of Pachysamine M from Pachysandra terminalis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane-type steroidal alkaloid, has been identified as a constituent of Pachysandra terminalis, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery and isolation of Pachysamine M, with a focus on the experimental protocols and data essential for its extraction and characterization. The methodologies detailed herein are compiled from established procedures for the isolation of steroidal alkaloids from Pachysandra species, with specific details pertaining to Pachysamine M drawn from relevant scientific literature. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Pachysandra terminalis Sieb. & Zucc., a member of the Buxaceae family, is a rich source of diverse steroidal alkaloids. These compounds have garnered significant scientific interest due to their wide range of biological activities, including cytotoxic, antiprotozoal, and antibacterial properties.[1][2][3][4] Among the numerous alkaloids isolated from this plant is **Pachysamine M**, a C28 pregnane-type steroidal alkaloid. While initially reported in Pachysandra axillaris, subsequent research has confirmed its presence in Pachysandra terminalis.[1][5] This guide focuses on the methodologies for the discovery and isolation of **Pachysamine M** from the latter source.





Physicochemical Properties of Pachysamine M

A summary of the key physicochemical properties of **Pachysamine M** is presented in the table below. This data is crucial for its identification and characterization.

Property	Value	Source
Molecular Formula	C28H44N2O2	[5]
Molecular Weight	440.7 g/mol	[5]
IUPAC Name	N- [(5R,8S,9S,10R,13S,14S,17S) -17-[(1S)-1- (dimethylamino)ethyl]-10,13- dimethyl-4-oxo- 1,5,6,7,8,9,11,12,14,15,16,17- dodecahydrocyclopenta[a]phe nanthren-3-yl]-3-methylbut-2- enamide	[5]
CAS Number	1253202-75-3	[5]

Experimental Protocols: Isolation and Purification of Pachysamine M

The following protocols are based on the established methodologies for the isolation of pregnane-type alkaloids from Pachysandra terminalis, with specific details adapted from the work by Zhang et al. (2021) which reported the isolation of **Pachysamine M**.[1]

Plant Material Collection and Preparation

Whole plants of Pachysandra terminalis Sieb. & Zucc. were collected and authenticated. The plant material was then washed, dried, and pulverized to a coarse powder to maximize the surface area for efficient extraction.

Extraction of Crude Alkaloids



The powdered plant material (e.g., 10 kg) is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue. This residue is subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. The general workflow is as follows:

- The crude extract is suspended in an acidic solution (e.g., 2% HCl) and filtered.
- The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
- The aqueous layer is then basified with a base (e.g., NH₃·H₂O) to a pH of approximately 9-10.
- The basic solution is then extracted with a chlorinated solvent (e.g., CHCl₃ or CH₂Cl₂) to obtain the crude alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds. A multi-step chromatographic approach is typically employed.

- Initial Fractionation (Column Chromatography): The crude alkaloid extract is subjected to column chromatography over silica gel. A gradient elution system, for example, starting with CHCl₃ and gradually increasing the polarity with MeOH (e.g., CHCl₃-MeOH, 100:1 to 10:1), is used to separate the alkaloids into several fractions based on their polarity.
- Further Purification (Repeated Column Chromatography): Fractions containing compounds
 with similar TLC profiles are combined and subjected to repeated column chromatography
 using different stationary phases (e.g., Sephadex LH-20) and solvent systems to achieve
 further separation.
- Final Purification (Preparative HPLC): The final purification of Pachysamine M is typically
 achieved using preparative High-Performance Liquid Chromatography (HPLC). A C18
 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water
 (containing a modifier like formic acid or trifluoroacetic acid) is often used.

Structure Elucidation



The definitive identification of **Pachysamine M** is accomplished through a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy, along with 2D NMR techniques (COSY, HSQC, HMBC), are employed to elucidate the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

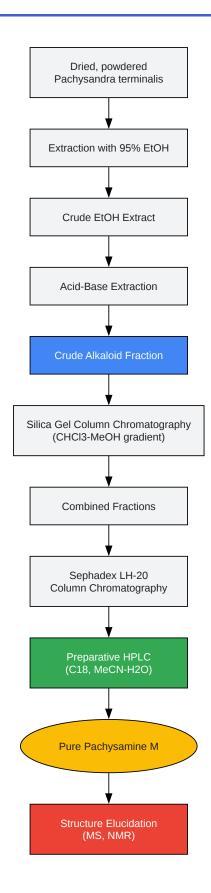
The following table summarizes the quantitative data related to the isolation and characterization of **Pachysamine M**. Note: Specific yield and purity data from the primary literature by Zhang et al. (2021) were not available in the searched resources; therefore, these are represented as "Not Reported."

Data Point	Value
Yield of Crude Alkaloid Extract	Not Reported
Yield of Pachysamine M	Not Reported
Purity of Isolated Pachysamine M	>95% (Typical for final compounds)
HR-ESI-MS (m/z)	[M+H]+ calculated for C28H45N2O2+
¹H NMR (CDCl₃, ppm)	Refer to primary literature for detailed shifts and coupling constants.
¹³ C NMR (CDCl ₃ , ppm)	Refer to primary literature for detailed chemical shifts.

Workflow and Diagrams Isolation Workflow

The following diagram illustrates the general workflow for the isolation of **Pachysamine M** from Pachysandra terminalis.





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